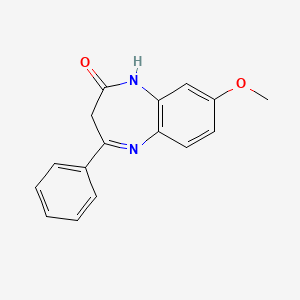![molecular formula C17H15N3O2S B10807623 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyethanone](/img/structure/B10807623.png)
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-624747 is a chemical compound known for its ability to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain. This compound is a derivative of N-(2-morpholinoethyl)nicotinamide and has shown potential in the study of neurological diseases due to its inhibitory effects on monoamine oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-624747 involves the reaction of N-(2-morpholinoethyl)nicotinamide with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve multi-step organic synthesis, including the formation of intermediate compounds and their subsequent reactions to yield the final product.
Industrial Production Methods
Industrial production of WAY-624747 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This process would include the use of automated reactors, precise temperature control, and purification methods such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-624747 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of WAY-624747.
Scientific Research Applications
WAY-624747 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of monoamine oxidase and related enzymatic reactions.
Biology: Investigated for its effects on neurotransmitter levels and potential therapeutic applications in neurological disorders.
Medicine: Explored for its potential use in treating conditions such as depression and Parkinson’s disease due to its monoamine oxidase inhibitory properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery research.
Mechanism of Action
WAY-624747 exerts its effects by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, WAY-624747 increases the levels of these neurotransmitters in the brain, potentially improving mood and cognitive function. The molecular targets and pathways involved include the binding of WAY-624747 to the active site of monoamine oxidase, preventing the enzyme from catalyzing the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
WAY-620147: Another monoamine oxidase inhibitor with similar inhibitory effects on monoamine oxidase A and B.
Atibeprone: A monoamine oxidase B inhibitor with antidepressant activity.
RS 8359: A reversible inhibitor of monoamine oxidase A with high selectivity.
Uniqueness
WAY-624747 is unique due to its specific chemical structure and its balanced inhibitory effects on both monoamine oxidase A and B. This dual inhibition makes it a valuable compound for studying the overall effects on neurotransmitter levels and potential therapeutic applications in neurological diseases.
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyethanone |
InChI |
InChI=1S/C17H15N3O2S/c21-15(20-7-5-12-3-1-2-4-13(12)9-20)10-22-16-14-6-8-23-17(14)19-11-18-16/h1-4,6,8,11H,5,7,9-10H2 |
InChI Key |
GICXATMBFJWYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)COC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B10807542.png)
![ethyl 4-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperazine-1-carboxylate](/img/structure/B10807551.png)
![N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B10807553.png)
![ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B10807558.png)
![[1-[(3,5-Dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 1-(benzenesulfonyl)piperidine-4-carboxylate](/img/structure/B10807560.png)

![(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (2S)-3-methyl-2-[(4-methylbenzoyl)amino]butanoate](/img/structure/B10807571.png)
![2-Methyl-3,5,6,7-Tetrahydro-4h-Cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-One](/img/structure/B10807584.png)

![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B10807590.png)
![5-Cyclopropyl-2-(2-oxooxolan-3-yl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B10807592.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylate](/img/structure/B10807605.png)
![[2-(3-methylanilino)-2-oxoethyl] 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B10807615.png)
![N-(4-cyanophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzamide](/img/structure/B10807616.png)
